

# Application Notes and Protocols: Utilizing Crisdesalazine in a Multiple Sclerosis EAE Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Crisdesalazine |           |
| Cat. No.:            | B1669618       | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

# Introduction

Multiple sclerosis (MS) is a chronic autoimmune disease of the central nervous system (CNS) characterized by inflammation, demyelination, and neurodegeneration.[1] Experimental Autoimmune Encephalomyelitis (EAE) is a widely used mouse model to study the pathogenesis of MS and to evaluate potential therapeutic agents.[1] **Crisdesalazine**, a novel inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1), has demonstrated significant therapeutic potential in the EAE model by modulating the immune response and exerting neuroprotective effects.[2][3] These application notes provide a comprehensive overview of the use of **Crisdesalazine** in the EAE mouse model, including detailed experimental protocols, quantitative data summaries, and visualizations of the underlying mechanisms and workflows.

# **Mechanism of Action**

**Crisdesalazine**'s primary mechanism of action is the inhibition of mPGES-1, a key enzyme in the biosynthesis of prostaglandin E2 (PGE2).[1] PGE2 is a pro-inflammatory mediator that plays a crucial role in the pathogenesis of EAE by promoting the differentiation and expansion of inflammatory Th1 and Th17 cells. By inhibiting mPGES-1, **Crisdesalazine** reduces PGE2 production, leading to a cascade of anti-inflammatory and immunomodulatory effects. A key effect is the promotion of macrophage polarization from a pro-inflammatory M1 phenotype to an



anti-inflammatory M2 phenotype. Additionally, **Crisdesalazine** has been shown to increase the population of regulatory T cells (Treg), which are critical for maintaining immune tolerance.

## **Data Presentation**

# Table 1: Effect of Crisdesalazine on Clinical EAE Score

| Treatment Group                 | Peak Mean Clinical Score (± SEM) |  |
|---------------------------------|----------------------------------|--|
| EAE Control                     | 3.5 ± 0.25                       |  |
| EAE + Crisdesalazine (10 mg/kg) | 2.0 ± 0.35***                    |  |

<sup>\*</sup>Clinical scores were evaluated daily from day 11 to day 23 post-immunization. \*\*P < 0.001 compared to EAE control group.

Table 2: Histopathological Evaluation of Spinal Cord in

**EAE Mice** 

| Treatment Group                 | Inflammatory Cell<br>Infiltration (Score ± SEM) | Demyelination (Score ± SEM) |
|---------------------------------|-------------------------------------------------|-----------------------------|
| EAE Control                     | 3.2 ± 0.4                                       | $3.0 \pm 0.3$               |
| EAE + Crisdesalazine (10 mg/kg) | 1.5 ± 0.2                                       | 1.3 ± 0.2                   |

<sup>\*</sup>Scores are based on a semi-quantitative scale (0-4). P < 0.05 compared to EAE control group.

**Table 3: Effect of Crisdesalazine on Immune Cell** 

**Populations in Splenocytes** 

| Treatment Group                 | Treg (CD4+CD25+Foxp3+) Cells (%) |  |
|---------------------------------|----------------------------------|--|
| Naïve                           | 8.5 ± 0.5                        |  |
| EAE Control                     | 4.2 ± 0.3                        |  |
| EAE + Crisdesalazine (10 mg/kg) | 7.8 ± 0.4**                      |  |



\*Splenocytes were analyzed by flow cytometry. \*P < 0.01 compared to EAE control group.

Table 4: Cytokine Expression in Spinal Cord Tissue and

**Co-cultured Neuronal Cells** 

| Treatment Group                                       | IL-1β (relative expression) | IL-6 (relative expression) | TNF-α (relative expression) |
|-------------------------------------------------------|-----------------------------|----------------------------|-----------------------------|
| Spinal Cord                                           |                             |                            |                             |
| EAE Control                                           | 1.0                         | 1.0                        | 1.0                         |
| EAE + Crisdesalazine<br>(10 mg/kg)                    | 0.45 ± 0.05                 | 0.52 ± 0.06                | 0.48 ± 0.05*                |
| Macrophage-Neuronal<br>Co-culture                     |                             |                            |                             |
| LPS-stimulated Macrophages + Neurons                  | 1.0                         | 1.0                        | 1.0                         |
| LPS-stimulated Macrophages + Neurons + Crisdesalazine | 0.38 ± 0.04                 | 0.41 ± 0.05                | 0.44 ± 0.04**               |

<sup>\*</sup>Expression levels were determined by qPCR and normalized to the control group.  $^*P < 0.05$ ,  $^*P < 0.01$  compared to the respective control group.

# **Experimental Protocols EAE Induction in C57BL/6 Mice**

This protocol describes the induction of chronic EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.

#### Materials:

• Female C57BL/6 mice (6-9 weeks old)



- MOG35-55 peptide (Prospecbio, Israel)
- Complete Freund's Adjuvant (CFA) (Sigma-Aldrich, MO, USA)
- Pertussis toxin (PTX)
- Phosphate-buffered saline (PBS)
- Syringes and needles

#### Procedure:

- On day 0, immunize mice subcutaneously at two sites on the flank with 100  $\mu$ L of an emulsion containing MOG35-55 (200  $\mu$  g/mouse ) in CFA.
- On the same day (day 0) and again on day 2, administer pertussis toxin (200 ng/mouse) intraperitoneally.
- Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.

## **Crisdesalazine Administration**

This protocol outlines the therapeutic administration of **Crisdesalazine** to EAE mice.

#### Materials:

- Crisdesalazine (GNT Pharma)
- Vehicle for **Crisdesalazine** (e.g., 0.5% carboxymethylcellulose)
- Oral gavage needles

#### Procedure:

- Begin Crisdesalazine administration at the onset of clinical signs (typically around day 10-12 post-immunization).
- Administer Crisdesalazine orally once daily at a dose of 10 mg/kg.



- The control group should receive an equal volume of the vehicle.
- Continue daily administration until the end of the experiment (e.g., day 23-28 post-immunization).

# **Clinical Scoring of EAE**

Clinical signs of EAE are scored daily using a standardized 5-point scale.

#### Scoring System:

- 0: No clinical signs
- 1: Limp tail
- 2: Hind limb weakness
- 3: Complete hind limb paralysis
- 4: Hind limb and forelimb paralysis
- 5: Moribund or dead

# **Histological Analysis**

This protocol is for the assessment of inflammation and demyelination in the spinal cord.

#### Materials:

- 4% paraformaldehyde (PFA)
- Ethanol series (70%, 80%, 90%, 100%)
- Xylene
- Paraffin
- Microtome



- Hematoxylin and Eosin (H&E) stain
- Luxol Fast Blue (LFB) stain
- Microscope

#### Procedure:

- At the end of the experiment, perfuse mice with PBS followed by 4% PFA.
- Dissect the spinal cord and post-fix in 4% PFA overnight.
- Dehydrate the tissue through a graded ethanol series and clear with xylene.
- Embed the spinal cord in paraffin and cut 5 μm sections.
- For inflammation assessment, stain sections with H&E.
- For demyelination assessment, stain sections with LFB.
- Score the sections for cell infiltration and demyelination using a semi-quantitative scale.

# Flow Cytometry for Treg Analysis

This protocol describes the analysis of regulatory T cell populations in the spleen.

#### Materials:

- Spleens from EAE mice
- RPMI-1640 medium
- Fetal bovine serum (FBS)
- Red blood cell lysis buffer
- Antibodies: anti-CD4, anti-CD25, anti-Foxp3
- Fixation/Permeabilization buffer



Flow cytometer

#### Procedure:

- Prepare a single-cell suspension from the spleens by mechanical dissociation.
- Lyse red blood cells using a lysis buffer.
- Stimulate splenocytes with MOG35-55 in vitro.
- Stain the cells with fluorescently labeled antibodies against CD4 and CD25.
- Fix and permeabilize the cells using a fixation/permeabilization buffer.
- Stain for the intracellular marker Foxp3.
- Analyze the percentage of CD4+CD25+Foxp3+ Treg cells using a flow cytometer.

# **Visualizations**





Click to download full resolution via product page

Caption: Mechanism of Action of Crisdesalazine in EAE.





Click to download full resolution via product page

Caption: Experimental Workflow for EAE and **Crisdesalazine** Treatment.

# Conclusion

**Crisdesalazine** demonstrates significant therapeutic efficacy in the EAE mouse model of multiple sclerosis. Its mechanism of action, centered on the inhibition of mPGES-1, leads to a reduction in pro-inflammatory responses and a shift towards an anti-inflammatory and neuroprotective environment. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of **Crisdesalazine** and other mPGES-1 inhibitors for the treatment of MS and other autoimmune diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References



- 1. Crisdesalazine alleviates inflammation in an experimental autoimmune encephalomyelitis multiple sclerosis mouse model by regulating the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. snu.elsevierpure.com [snu.elsevierpure.com]
- 3. Crisdesalazine alleviates inflammation in an experimental autoimmune encephalomyelitis multiple sclerosis mouse model by regulating the immune system - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Utilizing
   Crisdesalazine in a Multiple Sclerosis EAE Mouse Model]. BenchChem, [2025]. [Online
   PDF]. Available at: [https://www.benchchem.com/product/b1669618#using-crisdesalazine-in-a-multiple-sclerosis-eae-mouse-model]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com